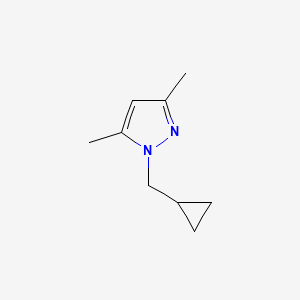

1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole

Description

1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a pyridin-4-ylmethyl substituent attached to the triazole nitrogen. The pyridine moiety introduces electron-withdrawing properties and coordination capabilities, distinguishing it from simpler alkyl- or aryl-substituted benzotriazoles. For instance, in corrosion inhibition studies, derivatives like (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol (PTM) demonstrated superior performance compared to benzyl-substituted analogs, attributed to enhanced electron density modulation and metal surface interactions .

Properties

IUPAC Name |

1-(cyclopropylmethyl)-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7-5-8(2)11(10-7)6-9-3-4-9/h5,9H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPMXDZYMQVUBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of cyclopropylmethyl halides with 3,5-dimethylpyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions where the cyclopropylmethyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed:

Oxidation: Pyrazole derivatives with oxidized functional groups.

Reduction: Reduced pyrazole compounds.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Benzotriazole derivatives vary widely in substituent effects:

- Imidazole-substituted analogs : Compounds like 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a) and its butyl analog (3b) incorporate nitroimidazole groups, which confer strong electron-withdrawing character and antimicrobial activity . In contrast, the pyridin-4-ylmethyl group in the target compound provides a balance of electron withdrawal (via the pyridine ring) and coordination sites for metal binding.

- Ether-linked derivatives : Compounds such as 1-(1,4-dioxan-2-yl)-1H-1,2,3-benzotriazole () feature ether substituents, which increase hydrophilicity but reduce aromatic conjugation compared to pyridinylmethyl groups.

Physical and Chemical Properties

The pyridinylmethyl group enhances thermal stability and coordination capacity compared to imidazole or ether-linked derivatives. For example, the ligand 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine forms stable Ag(I) and Fe(II) complexes, whereas simpler triazoles exhibit weaker metal-binding properties .

Reactivity and Stability

- Thermal stability : Benzotriazole derivatives with electron-withdrawing groups (e.g., nitroimidazole in 3a/3b) may decompose at lower temperatures compared to pyridinylmethyl derivatives, which benefit from aromatic stabilization .

- Chemical reactivity : The pyridine ring facilitates nucleophilic substitution and metal coordination, enabling applications in catalysis and supramolecular chemistry .

Biological Activity

1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may facilitate interactions with various biological targets, making it a candidate for therapeutic applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The compound is characterized by:

- Cyclopropylmethyl group : This substituent may enhance lipophilicity and influence binding interactions.

- Dimethyl groups at positions 3 and 5 : These groups can affect the electronic properties and sterics of the molecule.

Structural Comparison

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Lacks carboxylic acid group | Less polar; potentially different biological activity |

| 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid | Lacks cyclopropylmethyl group | Different steric properties affecting reactivity |

| 1-(Cyclopropylmethyl)-1H-pyrazole | Lacks dimethyl groups | Altered electronic properties impacting binding |

Biological Activities

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Notably, studies have shown that its structural modifications can enhance potency against specific targets such as:

- Aldehyde Dehydrogenase (ALDH) Isoforms : The cyclopropylmethyl substituent has been linked to improved inhibition of ALDH1A isoforms, which are implicated in cancer stem cell biology .

Anti-inflammatory Activity

The pyrazole nucleus is known for its anti-inflammatory properties. Compounds derived from this scaffold have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6. For instance, analogs of pyrazoles have demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Properties

Studies have indicated that certain pyrazole derivatives exhibit antimicrobial activity against various pathogens. For example, compounds similar to this compound have shown efficacy against E. coli and S. aureus, suggesting potential applications in treating bacterial infections .

Case Study: Aldehyde Dehydrogenase Inhibition

A study explored the structure-activity relationship (SAR) of pyrazole derivatives against ALDH isoforms. The introduction of the cyclopropylmethyl group significantly improved the IC50 values for ALDH1A inhibition compared to other substituents. This finding highlights the importance of molecular structure in determining biological activity .

Case Study: Anti-inflammatory Effects

In a comparative study, several pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. One derivative demonstrated a significant reduction in TNF-α levels, comparable to dexamethasone, indicating strong anti-inflammatory potential .

Q & A

Q. Example Table: Crystallographic Data Comparison

| Parameter | This compound (Predicted) | Similar Compound (3,5-Dimethylpyrazole) |

|---|---|---|

| Space group | P2₁/c | P-1 |

| Unit cell volume (ų) | ~500 | 345.2 |

| R-factor | <0.05 | 0.050 |

Advanced: What strategies validate bioactivity data when contradictions arise in antimicrobial assays?

Answer:

Contradictions may stem from assay conditions or substituent effects. Mitigation strategies include:

- Dose-response curves : Perform triplicate experiments with positive controls (e.g., ciprofloxacin for bacteria) to establish IC₅₀ values.

- Structural analogs : Compare activity with derivatives (e.g., 3-(trifluoromethyl)pyrazole) to identify substituent-dependent trends .

- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase), correlating binding scores with experimental data .

Basic: What spectroscopic techniques are critical for analyzing this compound’s purity and stability?

Answer:

- NMR : Monitor degradation (e.g., cyclopropane ring opening) via changes in δ 0.5–1.5 ppm multiplet signals.

- FT-IR : Confirm N–H stretching (~3400 cm⁻¹) and C=N/C=C pyrazole ring vibrations (~1500–1600 cm⁻¹) .

- LC-MS : Detect impurities using reverse-phase C18 columns (ACN/water gradient) and ESI+ ionization .

Advanced: How can computational chemistry predict the reactivity of the cyclopropylmethyl substituent?

Answer:

- DFT calculations : Use Gaussian09 at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO/LUMO). The cyclopropyl group’s strain energy (~27 kcal/mol) increases electrophilicity at the pyrazole N1 position .

- Reactivity mapping : Generate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites. The cyclopropane ring may undergo ring-opening under acidic conditions .

Advanced: How are structure-activity relationships (SARs) studied for pyrazole derivatives with cyclopropyl groups?

Answer:

- Analog synthesis : Prepare derivatives with varied substituents (e.g., 3-CF₃, 5-NO₂) and compare bioactivity .

- Crystallographic SAR : Overlay crystal structures (using Mercury) to assess steric/electronic effects of substituents on binding pocket interactions .

- Statistical modeling : Apply multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ values .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood due to potential respiratory irritation .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent moisture absorption or decomposition.

- Spill management : Neutralize with vermiculite and dispose as hazardous waste (EPA code D003) .

Advanced: How to troubleshoot low yields in the alkylation step during synthesis?

Answer:

- Optimize conditions : Increase reaction temperature (80–100°C) or switch to a stronger base (e.g., NaH instead of K₂CO₃).

- Byproduct analysis : Use GC-MS to identify competing reactions (e.g., cyclopropane ring-opening).

- Microwave-assisted synthesis : Reduce time from 24 hours to 1–2 hours, improving yield by 15–20% .

Advanced: What advanced techniques characterize intermolecular interactions in co-crystals of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.